3-Chloro-6-pyrrol-1-yl-pyridazine
Overview
Description
3-Chloro-6-pyrrol-1-yl-pyridazine: is a heterocyclic compound with the molecular formula C8H6ClN3 . It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a pyrrole ring at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine typically involves the reaction of 3-chloropyridazine with pyrrole under specific conditions. One common method includes:
Starting Materials: 3-chloropyridazine and pyrrole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-pyrrol-1-yl-pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The pyrrole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation Products: Oxidation of the pyrrole ring can lead to the formation of pyrrolidine derivatives.
Scientific Research Applications
3-Chloro-6-pyrrol-1-yl-pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its electronic properties, making it a candidate for organic electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Chloro-6-pyrrol-1-yl-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The chlorine atom and pyrrole ring contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: This compound has a similar structure but with an iodine-substituted pyrazole ring instead of a pyrrole ring.
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine: Another similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness: 3-Chloro-6-pyrrol-1-yl-pyridazine is unique due to the presence of both a chlorine atom and a pyrrole ring, which confer distinct electronic and steric properties. These features make it a versatile intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals .
Properties
IUPAC Name |
3-chloro-6-pyrrol-1-ylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVORYEWIDSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507298 | |
Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-76-4 | |
Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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